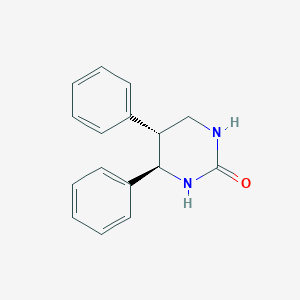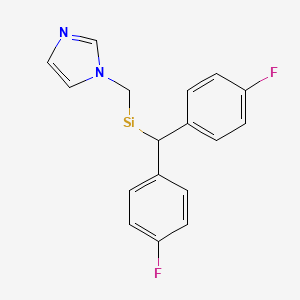
4-(Tetradecylamino)butan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetradecylamino)butan-1-ol;hydrochloride is a chemical compound that belongs to the class of alcohols and amines. It is characterized by the presence of a long tetradecyl chain attached to an amino group, which is further connected to a butanol moiety. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetradecylamino)butan-1-ol;hydrochloride typically involves the following steps:
Alkylation of Butan-1-ol: The initial step involves the alkylation of butan-1-ol with a tetradecyl halide (e.g., tetradecyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction forms tetradecyl butanol.
Amination: The next step is the introduction of the amino group. This can be achieved by reacting tetradecyl butanol with ammonia or an amine source under high pressure and temperature conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, ensuring consistent quality and yield.
Catalysts: The use of catalysts such as palladium or platinum can enhance the efficiency of the reactions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tetradecylamino)butan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
4-(Tetradecylamino)butan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 4-(Tetradecylamino)butan-1-ol;hydrochloride involves its interaction with biological membranes. The long hydrophobic tetradecyl chain allows it to insert into lipid bilayers, while the hydrophilic amino and hydroxyl groups interact with the aqueous environment. This amphiphilic nature enables it to disrupt membrane integrity, leading to cell lysis or enhanced permeability. The compound may also interact with specific molecular targets, such as membrane proteins, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dodecylamino)butan-1-ol;hydrochloride: Similar structure but with a shorter dodecyl chain.
4-(Hexadecylamino)butan-1-ol;hydrochloride: Similar structure but with a longer hexadecyl chain.
4-(Octadecylamino)butan-1-ol;hydrochloride: Similar structure but with an even longer octadecyl chain.
Uniqueness
4-(Tetradecylamino)butan-1-ol;hydrochloride is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in disrupting biological membranes compared to its shorter or longer chain analogs.
Propriétés
| 87260-35-3 | |
Formule moléculaire |
C18H40ClNO |
Poids moléculaire |
322.0 g/mol |
Nom IUPAC |
4-(tetradecylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20;/h19-20H,2-18H2,1H3;1H |
Clé InChI |
NWDPSOJBTQURED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNCCCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



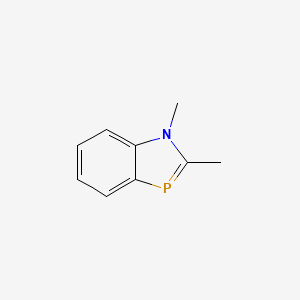
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

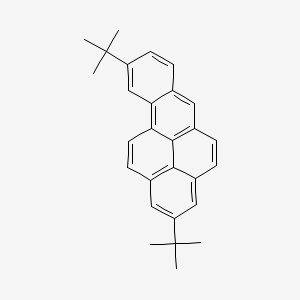
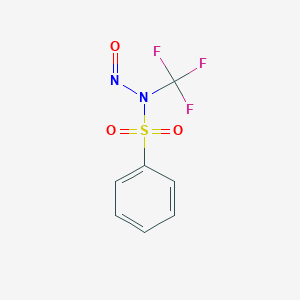
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

